molecular formula C16H36AuCl2N B12409349 Gold(1+);tetrabutylazanium;dichloride

Gold(1+);tetrabutylazanium;dichloride

Cat. No.: B12409349
M. Wt: 510.3 g/mol
InChI Key: XZONJCOZEGOEDY-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "Gold(1+);tetrabutylazanium;dichloride" (systematic name: tetrabutylammonium dichloroaurate(I)) is a gold(I) complex with the formula [N(C₄H₉)₄][AuCl₂]. It consists of a linear [AuCl₂]⁻ anion stabilized by a tetrabutylammonium ([N(C₄H₉)₄]⁺) counterion. This compound is notable for its role in gold coordination chemistry, where the tetrabutylammonium cation enhances solubility in organic solvents, facilitating its use in synthetic and catalytic applications. The linear geometry of the [AuCl₂]⁻ anion (bond angle ~180°) is characteristic of Au(I) complexes, which typically adopt two-coordinate structures due to relativistic effects .

Properties

Molecular Formula

C16H36AuCl2N

Molecular Weight

510.3 g/mol

IUPAC Name

gold(1+);tetrabutylazanium;dichloride

InChI

InChI=1S/C16H36N.Au.2ClH/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;;;/h5-16H2,1-4H3;;2*1H/q2*+1;;/p-2

InChI Key

XZONJCOZEGOEDY-UHFFFAOYSA-L

Canonical SMILES

CCCC[N+](CCCC)(CCCC)CCCC.[Cl-].[Cl-].[Au+]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Gold(1+);tetrabutylazanium;dichloride typically involves the reaction of gold chloride with tetrabutylammonium chloride in an appropriate solvent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:

AuCl3+NBu4Cl[NBu4][AuCl2]\text{AuCl}_3 + \text{NBu}_4\text{Cl} \rightarrow \text{[NBu}_4\text{][AuCl}_2\text{]} AuCl3​+NBu4​Cl→[NBu4​][AuCl2​]

The reaction is usually conducted at room temperature, and the product is isolated by filtration and recrystallization.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, concentration, and solvent choice, to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Gold(1+);tetrabutylazanium;dichloride undergoes various chemical reactions, including:

    Oxidation: The gold ion can be oxidized to higher oxidation states.

    Reduction: The gold ion can be reduced to its metallic form.

    Substitution: The chloride ions can be substituted with other ligands.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.

    Reduction: Reducing agents such as sodium borohydride and hydrazine are used.

    Substitution: Ligands such as phosphines and thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Higher oxidation state gold compounds.

    Reduction: Metallic gold.

    Substitution: Gold complexes with different ligands.

Scientific Research Applications

Gold(1+);tetrabutylazanium;dichloride has several scientific research applications:

    Chemistry: Used as a catalyst in various organic reactions, including oxidation and reduction reactions.

    Biology: Investigated for its potential use in biological imaging and as a therapeutic agent.

    Medicine: Explored for its anti-cancer and anti-inflammatory properties.

    Industry: Utilized in the production of gold nanoparticles and as a precursor for other gold compounds.

Mechanism of Action

The mechanism of action of Gold(1+);tetrabutylazanium;dichloride involves its interaction with molecular targets, such as proteins and enzymes. The gold ion can bind to thiol groups in proteins, leading to the inhibition of enzyme activity. This interaction can disrupt cellular processes and has potential therapeutic applications.

Comparison with Similar Compounds

Structural and Electronic Comparisons
Compound Molecular Formula Structure Key Bond Lengths (Å) Key Bond Angles (°)
Tetrabutylammonium dichloroaurate(I) [N(C₄H₉)₄][AuCl₂] Linear [AuCl₂]⁻ Au–Cl: ~2.28 Cl–Au–Cl: ~180
Gold(III) chloride AuCl₃ Square planar [AuCl₄]⁻ Au–Cl: ~2.29 Cl–Au–Cl: ~90
[Au₄(ArNC(H)NAr)₄] (tetranuclear) [Au₄(ArNC(H)NAr)₄] Tetrahedral Au₄ core Au–N: 2.05–2.10 N–Au–N: ~95
[Au₂(2,6-Me₂-form)₂] (dinuclear) [Au₂(2,6-Me₂-form)₂] Dinuclear with bridging ligands Au–Au: 3.02 Au–N–Au: ~120

Key Observations :

  • Coordination Geometry : Unlike the linear [AuCl₂]⁻ anion, multinuclear Au(I) complexes (e.g., [Au₄(ArNC(H)NAr)₄]) exhibit tetrahedral or dinuclear geometries due to bridging amidinate ligands . Gold(III) chloride adopts a square planar geometry, reflecting its higher oxidation state .
  • Bonding : Au–Cl bonds in [AuCl₂]⁻ (~2.28 Å) are slightly shorter than in AuCl₃ (~2.29 Å), consistent with differences in oxidation states (Au⁺ vs. Au³⁺) .
Electrochemical and Catalytic Properties
  • [AuCl₂]⁻ : Exhibits reversible redox behavior in cyclic voltammetry (CV) with E₁/₂ ~ +0.5 V vs. Ag/AgCl, attributed to the Au⁺/Au³⁺ couple. Used in catalysis for C–C coupling reactions .
  • Multinuclear Au(I) complexes : Show luminescence and catalytic activity in oxidative addition reactions. For example, [Au₃(2,6-Me₂-form)₂(THT)Cl] catalyzes C–H bond activation due to its dinuclear Au–Au interactions .
  • Gold(III) chloride : Strong oxidizing agent but less catalytically versatile due to its propensity for ligand substitution .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.